2-Cyclohexyl-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-Cyclohexyl-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and oxidative cyclization allows for efficient and scalable production, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as NaOCl or MnO2.
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include NaOCl, MnO2, NaBH4, and various nucleophiles. Reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines.
Scientific Research Applications
2-Cyclohexyl-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it acts as an inhibitor of enzymes such as JAK1 and JAK2 by binding to their active sites and preventing their activity . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
2-Cyclohexyl-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridine: This compound shares a similar triazolopyrimidine structure and exhibits similar biological activities.
1,2,4-Triazolo[4,3-a]pyrazine:
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications.
Properties
Molecular Formula |
C16H17N5 |
---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
2-cyclohexyl-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H17N5/c1-2-4-13(5-3-1)15-19-16-18-11-8-14(21(16)20-15)12-6-9-17-10-7-12/h6-11,13H,1-5H2 |
InChI Key |
AWDSVDWKMYUNNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN3C(=CC=NC3=N2)C4=CC=NC=C4 |
Origin of Product |
United States |
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